
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride is a chemical compound with potential applications in various scientific fields It is characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone, and it exists as a dihydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-propan-2-amine and difluoromethoxy reagents.
Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to produce high-purity compounds suitable for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays.
Medicine: Research into its potential therapeutic effects, such as its use as a precursor for drug development, is ongoing.
Industry: The compound’s unique properties make it valuable in the development of new materials, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of (S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride include:
(S)-1-(Methoxy)propan-2-amine dihydrochloride: A similar compound with a methoxy group instead of a difluoromethoxy group.
(S)-1-(Trifluoromethoxy)propan-2-amine dihydrochloride: A compound with a trifluoromethoxy group, which may have different chemical properties and applications.
(S)-1-(Difluoromethoxy)butan-2-amine dihydrochloride: A compound with a longer carbon chain, which can affect its reactivity and use.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as reactivity, stability, and biological activity. These properties make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C4H11Cl2F2NO |
|---|---|
Peso molecular |
198.04 g/mol |
Nombre IUPAC |
(2S)-1-(difluoromethoxy)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C4H9F2NO.2ClH/c1-3(7)2-8-4(5)6;;/h3-4H,2,7H2,1H3;2*1H/t3-;;/m0../s1 |
Clave InChI |
CMJFSZKUKFLVCV-QTNFYWBSSA-N |
SMILES isomérico |
C[C@@H](COC(F)F)N.Cl.Cl |
SMILES canónico |
CC(COC(F)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


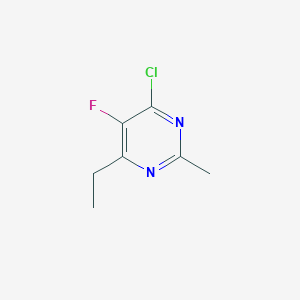
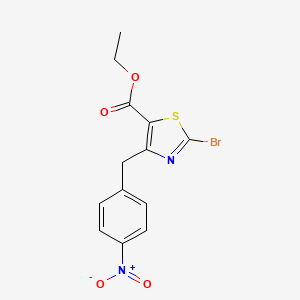
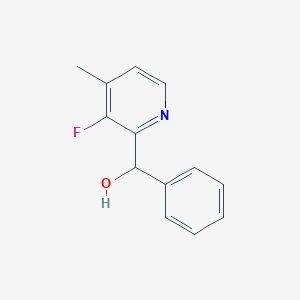
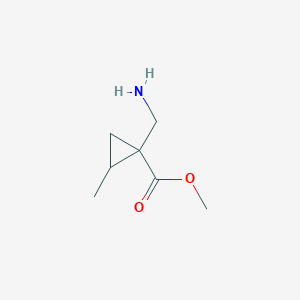
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)

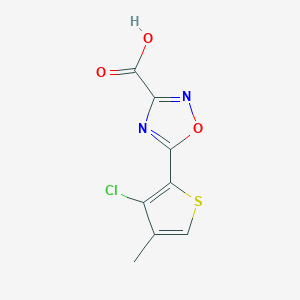

![methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13080967.png)





